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Compound of Interest

Compound Name: Water-phenol-water

Cat. No.: B15414810

Technical Support Center: Water-Phenol
Extractions

This guide provides troubleshooting advice and answers to frequently asked questions
regarding the interface layer that can form during water-phenol extractions for nucleic acid
purification.

Frequently Asked Questions (FAQSs)

Q1: What is the interface layer in a phenol-chloroform extraction?

The interface is the layer that forms between the upper aqueous phase (containing nucleic
acids) and the lower organic phase (containing phenol and chloroform) after centrifugation.[1] It
is primarily composed of denatured proteins and, in some cases, lipids and genomic DNA.[1][2]

[3]
Q2: Why is it crucial to avoid the interface layer?

Transferring material from the interface into your aqueous phase can lead to contamination of
your final nucleic acid sample with proteins or phenol. This contamination can inhibit
downstream enzymatic reactions like PCR, ligation, or sequencing.

Q3: What causes a thick or prominent interface layer?
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A thick interface layer typically indicates a high concentration of protein or lipids in the starting
sample.[3] Other causes can include incomplete cell lysis, using an insufficient volume of
phenol-chloroform for the amount of starting material, or the presence of complex
carbohydrates.[3][4]

Q4: My sample has a high salt concentration. How might this affect the extraction?

Extremely high salt concentrations in the sample can cause the organic and aqueous phases
to invert, meaning the phenol layer will be on top.[5] If you are unsure which layer is which, add
a small drop of water; it will mix with the aqueous phase.[5]

Q5: Can the pH of the phenol mixture affect the extraction and the interface?

Yes, the pH is critical. For DNA purification, phenol should be buffered to a pH of 7.0-8.0 to
ensure the DNA remains in the aqueous phase.[6] If the phenol is acidic (pH 4.0-6.0), the DNA
will partition into the organic phase or get trapped in the interface, while the RNA remains in the
aqueous phase.[1][6]

Troubleshooting Guide

This section addresses specific problems you may encounter with the interface layer during
your experiments.
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Problem

Potential Cause(s)

Recommended Solution(s)

Thick, White, or Gelatinous

Interface

« High concentration of
proteins in the starting sample.
[3]* Incomplete cell lysis,
leaving large protein
complexes.« Insufficient
volume of lysis buffer or
phenol:chloroform reagent was
used for the amount of starting

material.[4]

* Pre-digest with Proteinase K:
Before the extraction, incubate
your sample with Proteinase K
to degrade proteins.[7]e
Repeat the Extraction:
Transfer the aqueous phase to
a new tube and perform a
second phenol:chloroform
extraction.[1] Dilute the
Sample: Reduce the amount of
starting material or increase
the volume of lysis buffer and

extraction reagents.[4]

Interface is Unstable or Mixes

Easily with Aqueous Layer

« Insufficient centrifugation time
or speed.[4][8]* The tube was
agitated after centrifugation.s
Low volume of the aqueous
phase makes it difficult to
pipette without disturbing the

interface.[9]

* Optimize Centrifugation:
Ensure you are centrifuging at
a high speed (e.g., 12,000 -
16,000 x g) for at least 5
minutes.[7][8] For TRIzol-
based extractions, a 15-minute
spin at 4°C can improve
separation.[4]e Careful
Pipetting: Angle the tube and
remove the aqueous phase
slowly, keeping the pipette tip
away from the interface.[8] It is
better to leave a small amount
of the aqueous phase behind
than to risk contamination.[8]e
Use Phase Lock Gel™: This
creates a solid barrier between
the phases, allowing for easy
decanting or pipetting of the
aqueous layer without
interface contamination.[10]
[11][12]
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Low Yield of Nucleic Acid

* The pH of the phenol was
incorrect for the target nucleic
acid (e.qg., acidic phenol was
used for DNA extraction).[1][6]e
Vigorous vortexing sheared
large genomic DNA, trapping it
in the interface.» A significant
portion of the aqueous phase
was left behind to avoid

interface contamination.

« Verify Phenol pH: Ensure the
phenol is buffered to ~pH 8.0
for DNA extraction.[6]* Gentle
Mixing: For high molecular
weight DNA, mix by gentle
inversion instead of vigorous
vortexing. Back-Extraction:
Add buffer to the remaining
organic phase and interface,
mix, and re-centrifuge.
Combine the resulting
aqueous phase with your first
collection.[5]* Use Phase Lock
Gel™: This method can
increase the recovery of
nucleic acids by 20-30% by
allowing for a more complete
transfer of the aqueous phase.
[12]

Experimental Protocols
Protocol 1: Standard Phenol:Chloroform:lsoamyl
Alcohol (PCI) Extraction

This protocol is a standard method for purifying nucleic acids from an agqueous sample.

o Sample Preparation: Start with your lysed cells or aqueous sample in a microcentrifuge tube.

Adjust the volume to a minimum of 200 pL with a suitable buffer (e.g., TE buffer) if

necessary.

» PCI Addition: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1).[7]

e Mixing: Vortex the tube for 15-30 seconds until the mixture appears as a milky emulsion.[7]

[13]
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e Phase Separation: Centrifuge the tube at 16,000 x g for 5 minutes at room temperature.[7]
This will separate the mixture into three layers: the upper aqueous phase (with nucleic
acids), a white interface (with proteins), and the lower organic phase.[1]

o Aqueous Phase Transfer: Carefully aspirate the upper aqueous phase and transfer it to a
new, clean microcentrifuge tube. Be extremely careful not to touch the interface.[14]

» Precipitation: The purified nucleic acids in the agueous phase are now ready for ethanol
precipitation.

Protocol 2: Extraction Using Phase Lock Gel™ (PLG)

This method incorporates a gel that forms a solid barrier between the aqueous and organic
phases, simplifying the removal of the aqueous layer.

o Prepare PLG Tube: Obtain a pre-dispensed Phase Lock Gel™ tube. Immediately before use,
centrifuge the tube at 12,000 - 16,000 x g for 20-30 seconds to pellet the gel.[11]

e Add Sample and Reagent: Add your aqueous sample and an equal volume of the organic
extraction solvent (e.g., phenol:chloroform) directly to the pre-spun PLG tube.[11]

e Mixing: Cap the tube and mix thoroughly by inversion or vigorous shaking until a
homogenous suspension is formed. Do not vortex.[11]

e Phase Separation & Barrier Formation: Centrifuge the tube at 12,000 x g for 5 minutes.[11]
During centrifugation, the PLG will migrate to form a stable, solid barrier between the lower
organic phase and the upper aqueous phase.[11]

e Agueous Phase Transfer: The organic phase and interface material are now trapped below
the PLG barrier.[11] You can easily and completely recover the aqueous phase by pipetting
or simply decanting it into a new tube.[12]

Precipitation: Proceed with ethanol precipitation of the nucleic acids.

Visualizations
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Standard Phenol:Chloroform Extraction Workflow

Start: Cell Lysate

decision_node

opEecE

1. Add equal volume of
Phenol:Chloroform:isoamyl Alcohol

2. Vortex vigorously to create emulsion

3. Centrifuge at high speed
(e.g., 16,000 x g, 5 min)

4 )
Upper Aqueous Phase (Nucleic Acids)

Interface (Proteins)

Lower Organic Phase (Phenol)

4. Carefully transfer
UPPER aqueous phase
to a new tube

Discard Tube with Interface
and Organic Phase

Purified Nucleic Acids
(Ready for Precipitation)
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Clean Nucleic Acid Sample

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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